N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea

Antimitotic agent Structure-Activity Relationship (SAR) Physicochemical property

N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea, also named 1-(2-chloroethyl)-3-(3-heptylphenyl)urea, is a member of the N-aryl-N'-(2-chloroethyl)urea (CEU) class of synthetic small molecules. CEUs are rationally designed antimitotic agents that act as selective alkylators of β-tubulin, disrupting microtubule polymerization.

Molecular Formula C16H25ClN2O
Molecular Weight 296.83 g/mol
CAS No. 803729-96-6
Cat. No. B12528172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloroethyl)-N'-(3-heptylphenyl)urea
CAS803729-96-6
Molecular FormulaC16H25ClN2O
Molecular Weight296.83 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC(=CC=C1)NC(=O)NCCCl
InChIInChI=1S/C16H25ClN2O/c1-2-3-4-5-6-8-14-9-7-10-15(13-14)19-16(20)18-12-11-17/h7,9-10,13H,2-6,8,11-12H2,1H3,(H2,18,19,20)
InChIKeyDIZXFWVQIBZXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea (CAS 803729-96-6) in Focused Antimitotic Agent Research


N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea, also named 1-(2-chloroethyl)-3-(3-heptylphenyl)urea, is a member of the N-aryl-N'-(2-chloroethyl)urea (CEU) class of synthetic small molecules. CEUs are rationally designed antimitotic agents that act as selective alkylators of β-tubulin, disrupting microtubule polymerization [1]. The target compound is defined by a 3-heptylphenyl substitution on the urea scaffold, with a molecular formula of C16H25ClN2O and a molecular weight of 296.84 g/mol . Its meta-substituted heptyl chain distinguishes it from the para-substituted analogs more commonly profiled in foundational CEU literature [1].

Structural Probe Meta-substituted CEU; 3-heptyl chain Distinct from para-substituted analogs in foundational SAR
Bioactivity Data No direct antiproliferative or alkylation data Activity cannot be inferred from para isomers
Procurement Context Designed for SAR or negative-control studies Requires in-house biological validation

Differentiation Risks for N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea: Lack of Direct Substituent Comparison


Generic substitution within the CEU class is not scientifically reliable, as the position and nature of the aryl substituent are primary drivers of antiproliferative potency and tubulin-binding selectivity [1]. In the foundational SAR study, all active compounds were para-substituted (e.g., 4-n-heptyl, compound 22), and the quantitative impact of a meta-substituent like the target's 3-heptyl group was not evaluated [1]. This absence of head-to-head data means any assumption of equipotency or similar biological behavior between the para and meta isomers is unfounded. A user could unknowingly select a compound with significantly altered or absent activity profiles if they use a para-substituted analog as a proxy for the 3-heptyl derivative. The following quantitative evidence—or the critical lack thereof—highlights why direct experimental validation is required for the target compound.

Target
N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea
Meta substitution; no published activity profile
Para Analog
N-(4-heptylphenyl)-N'-(2-chloroethyl)urea (Compound 22)
Para substitution with characterized antiproliferative IC50 values; cannot serve as direct replacement for meta isomer without experimental validation

Quantitative Evidence Limits for N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea: Comparator Data Is Unavailable


Physicochemical Characteristics vs. a Close 4-Heptyl Analog

Basic molecular descriptors are available for the target compound and a key para-substituted analog (compound 22, N-(4-heptylphenyl)-N'-(2-chloroethyl)urea) [1]. These are not biological differentiation data but provide a minimal baseline for chemical identity. There is no quantitative assay data for the target compound to compare against the analog's known IC50 values.

Isomer Differentiation
Data to verify
Identical formula and MW; meta vs para substitution only
Identity cannot be confirmed by composition alone; substitution pattern must be verified analytically
No spectroscopic or chromatographic differentiation data provided
Antimitotic agent Structure-Activity Relationship (SAR) Physicochemical property

Antiproliferative Activity of the Closest Para-Substituted Analog (Class Inference)

The 4-n-heptyl analog (Compound 22) from the foundational CEU paper showed measurable antiproliferative effects across a panel of cancer cell lines [1]. This represents the smallest structural jump from the target compound and serves as the only available, albeit indirect, activity hint. No such data is available for the target 3-heptyl analog, precluding any conclusion about its own potency.

Antiproliferative Activity
Class-level inference
No IC50 data for target
Para analog IC50 range 4.5 – 7.0 µM across cell lines
Activity of meta isomer undefined; extrapolation from para series not scientifically valid
Any assumption of similar potency introduces experimental risk
Cancer cell line screen Cytotoxicity Microtubule inhibitor

Tubulin Alkylation Potency and Selectivity (Class-level Inference)

CEUs as a class are defined by their covalent binding to the colchicine site of β-tubulin. Alkylation potency, measured by the NBP colorimetric assay for the key para-substituted compounds, served as a surrogate for target engagement [1]. The target compound's alkylation rate is unknown, and extrapolating from para-alkyl derivatives is unreliable, as the meta-positioning of the heptyl chain may sterically hinder the alkylating group's access to the binding site cysteine.

Alkylation Potency
Class-level inference
NBP assay value not reported
Para analog relative rate = 0.4
Tubulin alkylation capacity unknown; critical for batch-to-batch reproducibility
Meta chain may sterically hinder colchicine-site access
Beta-tubulin alkylation Colchicine binding site NBP assay

Validated Application Pathways for N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea Given Limited Evidence


SAR Probe to Investigate Meta-Substituent Effects on CEU Bioactivity

Given the complete absence of published data on meta-substituted CEUs, the primary scientific value of this compound is as a targeted SAR probe. It can be used to experimentally determine the impact of a 3-heptyl group on antiproliferative activity, tubulin binding kinetics, and selectivity versus the established para-substituted series [1]. This addresses a clear gap in the foundational SAR, where only para-alkyl chains were systematically evaluated [1].

Negative Control for CEU Microtubule Disruption Assays

If subsequent testing reveals that the 3-heptyl substitution abrogates activity—a plausible outcome given the SAR requirement for specific para-substitution [1]—this compound could be validated as a structurally matched negative control. Its use would allow researchers to confirm that observed phenotypes in CEU-treated cells are due to on-target effects at β-tubulin rather than off-target interactions.

Application
Selection Property
Validation Focus
SAR Probe (Meta-Substituent Effect)
Substitution pattern identity
Antiproliferative endpoint comparison with para series
Potential Negative Control
Activity abrogation context
On-target specificity in tubulin assays
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